3-Keto petromyzonol

Description

Properties

IUPAC Name |

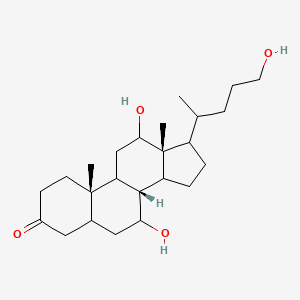

(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14?,15?,17?,18?,19?,20?,21?,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLORKLFLMTHHY-RJQVRNMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCO)C1CCC2[C@@]1(C(CC3[C@H]2C(CC4[C@@]3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of 3-Keto Petromyzonol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Keto petromyzonol (B13829) is a potent sex pheromone released by sexually mature male sea lampreys (Petromyzon marinus) to attract ovulating females. As a bile acid derivative, its biosynthesis is intricately linked to the cholesterol metabolism of the organism. This technical guide provides a comprehensive overview of the known and putative steps in the biosynthetic pathway of 3-keto petromyzonol, consolidating available quantitative data and detailing key experimental protocols. This document is intended to serve as a valuable resource for researchers in the fields of chemical ecology, endocrinology, and drug development, particularly those interested in novel pest control strategies or the evolution of steroidogenic pathways.

Introduction

The sea lamprey, a jawless vertebrate, has a unique life cycle that relies heavily on chemical communication. Among the array of semiochemicals it employs, this compound sulfate (B86663) (3kPZS) stands out as the primary component of the male sex pheromone. The biosynthesis of this C24 bile acid derivative occurs in the liver and represents a specialized branch of steroid metabolism. Understanding this pathway is crucial for developing targeted methods to control invasive sea lamprey populations and offers insights into the evolution of bile acid diversity and function in vertebrates.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from cholesterol and proceeds through a series of enzymatic modifications, including hydroxylation, side-chain cleavage, sulfonation, and oxidation. While the complete enzymatic cascade has not been fully elucidated, key steps and precursor molecules have been identified.

The proposed pathway begins with the conversion of cholesterol to petromyzonol (PZ), a C24 bile alcohol. This process is initiated by the rate-limiting enzyme in bile acid synthesis, Cholesterol 7α-hydroxylase (Cyp7A1)[1]. Subsequent hydroxylation events at positions C12 and C24, and the shortening of the cholesterol side chain, are catalyzed by a series of cytochrome P450 enzymes and other hydroxylases that are yet to be specifically characterized in sea lamprey.

Once petromyzonol is synthesized, it undergoes sulfonation at the C24 position to form petromyzonol sulfate (PZS). This reaction is catalyzed by the enzyme petromyzonol sulfotransferase (PZ-SULT)[2]. PZS is a key intermediate and also functions as a migratory pheromone component in larval sea lamprey.

The final step in the biosynthesis of the active sex pheromone is the oxidation of the 3α-hydroxyl group of PZS to a keto group, yielding this compound sulfate (3kPZS). This conversion is presumed to be carried out by a specific 3α-hydroxysteroid dehydrogenase (3α-HSD), though the specific enzyme responsible in sea lamprey has not yet been definitively identified.

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Quantitative Data

The biosynthesis of this compound is a dynamic process influenced by the developmental stage and sex of the sea lamprey. The following tables summarize key quantitative data related to the pathway.

Table 1: Petromyzonol Sulfotransferase (PZ-SULT) Activity

| Life Stage | Tissue | Enzyme Activity (pmol/min/mg tissue) | Reference |

| Larvae | Liver | 3.32 | [2] |

| Juvenile | Liver | 0.355 | [2] |

Table 2: Substrate Specificity of Petromyzonol Sulfotransferase (PZ-SULT)

| Substrate (5α-cholane configuration) | Relative Activity (%) | Reference |

| Petromyzonol (PZ) | 100 | [2] |

| 3-Keto-Petromyzonol | ~85 |

Note: The enzyme shows a strong preference for 5α-cholane substrates and is inactive towards 5β-cholane analogs.

Table 3: Concentrations of Key Bile Acids in Sea Lamprey Tissues

| Compound | Life Stage | Tissue | Concentration | Reference |

| Petromyzonol Sulfate (PZS) | Larvae | Gall Bladder | 127.40 µg/g body mass | |

| This compound Sulfate (3kPZS) | Spermiating Male | Water | Variable release rates |

Experimental Protocols

Petromyzonol Sulfotransferase (PZ-SULT) Enzyme Assay

This protocol is adapted from the methodology used to characterize PZ-SULT activity in sea lamprey liver extracts.

Objective: To measure the enzymatic activity of PZ-SULT by quantifying the formation of radiolabeled petromyzonol sulfate.

Materials:

-

Sea lamprey liver tissue

-

Homogenization buffer (e.g., Tris-HCl buffer, pH 8.0, containing protease inhibitors)

-

Substrate: Petromyzonol (PZ)

-

Cofactor: [³⁵S]3'-phosphoadenosine 5'-phosphosulfate ([³⁵S]PAPS)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂)

-

Scintillation cocktail

-

Scintillation counter

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform:methanol:water)

Procedure:

-

Enzyme Preparation: Homogenize sea lamprey liver tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant), which contains the soluble PZ-SULT enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, a known concentration of petromyzonol, and the liver cytosolic extract.

-

Initiation of Reaction: Start the enzymatic reaction by adding a defined amount of [³⁵S]PAPS to the reaction mixture.

-

Incubation: Incubate the reaction mixture at the optimal temperature for PZ-SULT (typically 22-37°C) for a specific period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold ethanol (B145695) or by heat inactivation).

-

Separation of Product: Separate the radiolabeled product (PZS) from the unreacted [³⁵S]PAPS using thin-layer chromatography (TLC).

-

Quantification: Scrape the portion of the TLC plate corresponding to PZS and quantify the radioactivity using a scintillation counter.

-

Calculation of Activity: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Workflow Diagram:

Analysis of this compound and Related Bile Acids by UPLC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound and its precursors in biological samples, based on established methods for sea lamprey bile acids.

Objective: To identify and quantify this compound and other bile acids in sea lamprey tissues or water samples.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

-

Biological sample (e.g., liver tissue, plasma, or water conditioned with lamprey)

-

Internal standards (e.g., deuterated bile acids)

-

Extraction solvent (e.g., acetonitrile (B52724) or methanol)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup and concentration)

-

UPLC column (e.g., C18 reversed-phase)

-

Mobile phases (e.g., water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) acetate)

Procedure:

-

Sample Preparation:

-

For tissue samples, homogenize in an appropriate solvent and add an internal standard. Precipitate proteins (e.g., with cold acetonitrile) and centrifuge to collect the supernatant.

-

For water samples, add an internal standard and perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

-

-

UPLC Separation:

-

Inject the prepared sample extract onto the UPLC system.

-

Separate the bile acids using a reversed-phase column with a gradient elution program. The mobile phase composition is gradually changed to elute compounds based on their hydrophobicity.

-

-

MS/MS Detection:

-

The eluent from the UPLC is introduced into the ESI source of the mass spectrometer.

-

Set the mass spectrometer to operate in negative ion mode, as bile acids readily form negative ions.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of the target bile acid) and a specific product ion that is formed upon fragmentation in the collision cell. This provides high selectivity and sensitivity.

-

-

Data Analysis:

-

Identify and quantify the target bile acids by comparing their retention times and MRM transitions to those of authentic standards.

-

Use the internal standard to correct for variations in sample preparation and instrument response.

-

Logical Relationship Diagram:

Conclusion and Future Directions

The biosynthesis of this compound is a specialized metabolic pathway in the sea lamprey that produces a vital chemical cue for reproduction. While the main steps of the pathway have been outlined, from cholesterol to the final sulfated and oxidized product, significant research is still needed to identify and characterize the specific enzymes responsible for the hydroxylation and dehydrogenation steps. Future research employing transcriptomics, proteomics, and heterologous expression of candidate enzymes will be instrumental in filling these knowledge gaps. A complete understanding of this pathway will not only advance our knowledge of vertebrate endocrinology and chemical ecology but also pave the way for the development of novel, species-specific methods for controlling invasive sea lamprey populations in the Great Lakes and other affected ecosystems.

References

3-Keto petromyzonol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Keto petromyzonol (B13829), a key bile acid derivative that functions as a sex pheromone in the sea lamprey (Petromyzon marinus). This document outlines its chemical structure, physicochemical properties, biological activity, and its role in the neuroendocrine system, making it a valuable resource for researchers in chemical ecology, neurobiology, and drug development.

Chemical Structure and Properties

3-Keto petromyzonol is a C24 bile acid, a derivative of petromyzonol. Its chemical name is (5α,7α,12α)-7,12,24-Trihydroxy-cholan-3-one.[1] The biologically active form is often the sulfated conjugate, this compound sulfate (B86663) (3kPZS), which plays a crucial role as a sex pheromone.[2][3][4][5] The sulfate group enhances water solubility and specificity for its olfactory receptor.

Chemical Identifiers:

-

IUPAC Name: (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentan-1-ol

-

CAS Number: 359436-56-9

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₀O₄ | |

| Molecular Weight | 392.57 g/mol | |

| Melting Point | 173-175 °C | |

| Boiling Point | 543.7 °C at 760 mmHg | |

| Flash Point | 296.7 °C | |

| Density | 1.130 g/cm³ | |

| Vapor Pressure | 4.34E-14 mmHg at 25°C | |

| LogP | 3.56 | |

| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly) | |

| Storage Temperature | -20°C Freezer |

Biological Activity and Mechanism of Action

This compound, primarily in its sulfated form (3kPZS), is a potent sex pheromone released by spermiating male sea lampreys. It serves as a chemoattractant, guiding ovulating females to nesting sites to synchronize spawning. This pheromone is synthesized in the liver, released through the gills, and is detectable by females at concentrations as low as 10⁻¹² M.

The mechanism of action involves the binding of 3kPZS to specific G protein-coupled olfactory receptors in the female sea lamprey's olfactory epithelium. This binding event initiates a signal transduction cascade that ultimately modulates the synthesis and release of gonadotropin-releasing hormone (GnRH). This, in turn, influences the hypothalamic-pituitary-gonadal (HPG) axis, priming the neuroendocrine system for reproduction. The specificity of this interaction is highlighted by the fact that minor structural modifications to the 3kPZS molecule can significantly alter or even antagonize the behavioral response.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary and not publicly available. However, the literature describes several key experimental assays used to characterize its biological activity.

a) Electro-Olfactogram (EOG) Recordings: This electrophysiological technique is used to measure the response of the olfactory epithelium to 3kPZS and its analogs.

-

Objective: To determine the sensitivity and specificity of the olfactory sensory neurons to the pheromone.

-

Methodology:

-

An adult female sea lamprey is anesthetized and immobilized.

-

The olfactory chamber is exposed and continuously perfused with a saline solution.

-

A recording electrode is placed on the surface of the olfactory epithelium, with a reference electrode placed on nearby non-sensory tissue.

-

Pulses of the test odorant (e.g., 3kPZS dissolved in saline) are introduced into the perfusing solution.

-

The summed generator potential of the responding olfactory sensory neurons is recorded as a negative voltage deflection, the magnitude of which is proportional to the stimulus intensity.

-

b) Two-Choice Flume Behavioral Assays: This assay is used to assess the chemoattractant or repellent properties of 3kPZS.

-

Objective: To determine if ovulating female sea lampreys are attracted to, are neutral to, or avoid a water source containing 3kPZS.

-

Methodology:

-

A two-choice maze or flume is set up with a constant flow of water.

-

An ovulating female sea lamprey is introduced into the downstream end of the flume.

-

One side of the flume is scented with a control solution (e.g., saline), while the other side is scented with the experimental solution (e.g., 10⁻¹² M 3kPZS).

-

The movement of the female is tracked over a set period.

-

Preference is determined by the amount of time the female spends in the scented side of the flume and the number of entries into that side. Search behaviors, such as increased swimming activity, are also noted.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the biological pathway of this compound sulfate and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound sulfate from male release to female behavioral response.

Caption: Experimental workflow for evaluating the biological activity of this compound sulfate.

References

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

3-Keto petromyzonol as a component of sea lamprey sex pheromone

An In-depth Technical Guide on 3-Keto Petromyzonol (B13829) Sulfate (B86663) (3kPZS) as a Component of the Sea Lamprey Sex Pheromone

Introduction

The sea lamprey (Petromyzon marinus), a primitive, jawless fish, has been a significant invasive species in the Laurentian Great Lakes, contributing to the decline of native fish populations.[1] Effective control of sea lamprey populations is a critical ecological and economic goal. A promising avenue for control lies in the manipulation of their sophisticated chemical communication system, which governs crucial life-cycle events such as migration and reproduction.[2][3]

Mature male sea lampreys release a multi-component sex pheromone that attracts ovulating females to their nests for spawning.[2] The primary and most potent component of this pheromone is 7α, 12α, 24-trihydroxy-5α-cholan-3-one-24-sulfate, commonly known as 3-keto petromyzonol sulfate (3kPZS).[4] This bile acid derivative is synthesized in the liver and released through the gills of spermiating males. 3kPZS is not only a powerful attractant for spawning-ready females but also a key modulator of the neuroendocrine system in both sexes, priming them for reproduction. This technical guide provides a comprehensive overview of the biosynthesis, physiological effects, and experimental investigation of 3kPZS, targeting researchers, scientists, and professionals in drug development and pest management.

Biosynthesis and Release of 3kPZS

3kPZS is a sulfated bile alcohol, a derivative of cholesterol metabolism. In mature male sea lampreys, its synthesis is a multi-step process occurring primarily in the liver. The immediate precursor to 3kPZS is petromyzonol sulfate (PZS). The transformation from PZS to 3kPZS is a critical step in the production of the active male sex pheromone. Once synthesized, 3kPZS is transported via the bloodstream to the gills, from where it is released into the water to form a pheromone plume.

Physiological Effects and Signaling

The detection of 3kPZS by the sea lamprey's highly sensitive olfactory system triggers a cascade of behavioral and physiological responses. In ovulating females, 3kPZS elicits potent attraction, inducing upstream swimming towards the pheromone source, which is typically a nesting male.

In male lampreys, 3kPZS acts as a primer pheromone, synchronizing sexual maturation and pheromone release within the population. Detection of 3kPZS by the olfactory organ stimulates the synthesis and release of lamprey gonadotropin-releasing hormone (lGnRH). Circulating lGnRH then acts on the testes to promote steroidogenesis, leading to the production of 15α-hydroxyprogesterone (15α-P), which in turn induces spermatogenesis. Furthermore, 15α-P travels to the liver and gills, creating a positive feedback loop that enhances the synthesis and release of 3kPZS.

Quantitative Data on 3kPZS

The following tables summarize key quantitative data related to the production and activity of 3kPZS.

| Parameter | Value | Reference(s) |

| Release Rate by Males | ||

| Average Release Rate | ~0.5 mg/h | |

| Mass-Adjusted Release | Decreases with increasing male body mass | |

| Olfactory Sensitivity (EOG) | ||

| Detection Threshold | ~10-12 M to 10-10 M | |

| Behavioral Response | ||

| Effective Concentration (in-stream) | 10-14 M to 10-11 M | |

| Application in Trapping | ||

| Increase in Trap Capture Rates | Up to 53% | |

| Increase in Lampreys Captured | Up to 113% more than un-baited traps |

Experimental Protocols

The identification and characterization of 3kPZS have been achieved through a multi-disciplinary approach known as bioassay-guided fractionation.

Pheromone Collection and Extraction

-

Objective: To isolate pheromone components from water conditioned by sexually mature male sea lampreys.

-

Methodology:

-

Hold spermiating male sea lampreys in tanks with a continuous flow of water for a set period (e.g., 2-4 hours).

-

Pass the conditioned water through a column containing an adsorbent resin, such as Amberlite XAD7HP. This resin effectively binds the pheromonal compounds.

-

Elute the bound compounds from the resin using a solvent, typically methanol (B129727) or ethanol.

-

Concentrate the eluate under reduced pressure to obtain a crude extract for further fractionation.

-

Chemical Analysis and Quantification

-

Objective: To identify, characterize, and quantify 3kPZS in the extracted samples.

-

Methodology:

-

Fractionation: Subject the crude extract to High-Performance Liquid Chromatography (HPLC) to separate it into individual fractions.

-

Identification: Analyze the fractions using spectrometric and spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the molecular weight and elucidate the chemical structure of the compounds.

-

Quantification: Develop a sensitive quantification method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the measurement of 3kPZS concentrations in both laboratory and natural water samples with a high degree of accuracy and a low limit of detection (e.g., 0.1 ng/mL).

-

Electro-olfactogram (EOG) Recording

-

Objective: To measure the electrical response of the olfactory epithelium to 3kPZS and other compounds, determining olfactory sensitivity.

-

Methodology:

-

Animal Preparation: Anesthetize an adult sea lamprey and secure it in a holder. Continuously supply aerated water over the gills for respiration.

-

Electrode Placement: Expose the olfactory epithelium and place a recording electrode on its surface. Place a reference electrode elsewhere on the head.

-

Stimulus Application: Deliver precise concentrations of the test compound (e.g., 3kPZS) dissolved in water to the olfactory epithelium via a delivery pipette. A blank water control and a standard odorant (e.g., 10-5 M L-arginine) are used for comparison.

-

Data Recording: Record the voltage changes (EOG response) from the olfactory epithelium upon stimulation. The magnitude of the response correlates with the potency of the odorant.

-

Behavioral Assays

-

Objective: To determine the behavioral response (attraction or repulsion) of sea lampreys to 3kPZS.

-

Methodology (Two-Choice Maze):

-

Apparatus: Use a two-choice maze or flume, which is a tank that splits the water flow into two parallel channels before rejoining.

-

Acclimation: Place an ovulating female lamprey in the downstream portion of the maze and allow it to acclimate.

-

Odor Application: Introduce the test odorant (e.g., synthetic 3kPZS at a specific concentration) into one randomly chosen channel (the treatment arm) and a control (solvent only) into the other.

-

Observation: Record the lamprey's behavior, noting the amount of time spent in each channel and the number of entries into each arm.

-

Analysis: A statistically significant preference for the treatment arm indicates attraction. This can be validated in natural stream settings to confirm the function of the pheromone in a more complex environment.

-

Application in Sea Lamprey Control

The potent attractive properties of 3kPZS make it a valuable tool for the integrated management of invasive sea lampreys. Synthetic 3kPZS has been registered by the U.S. Environmental Protection Agency (EPA) as the first vertebrate pheromone biopesticide. Its primary applications include:

-

Pheromone-Baited Trapping: Using 3kPZS as bait in traps can significantly increase the capture rate of mature, migrating females, thereby removing them from the breeding population.

-

Behavioral Manipulation: The release of 3kPZS in streams can be used to lure lampreys into specific areas where they can be more easily trapped or where lampricide application is more effective. It can also be used to disrupt natural mating by creating false pheromone trails.

Conclusion

This compound sulfate is a cornerstone of chemical communication in the sea lamprey, functioning as the primary component of the male sex pheromone. It orchestrates complex reproductive behaviors and physiological priming essential for successful spawning. A thorough understanding of its biosynthesis, signaling pathways, and ecological function has paved the way for its innovative use as an environmentally benign biopesticide. Continued research into the full composition of the sea lamprey pheromone blend and the synergistic effects of its minor components will further enhance the efficacy of pheromone-based control strategies, providing a targeted and sustainable method for managing this invasive species.

References

- 1. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Evolution and Function of Sea Lamprey Pheromone Components - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Neuroendocrine Effects of 3-Keto Petromyzonol Sulfate: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Executive Summary

3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent bile acid derivative functioning as a primary male sex pheromone in the sea lamprey (Petromyzon marinus). This molecule is a critical chemical signal that orchestrates reproductive physiology and behavior through a sophisticated neuroendocrine cascade. Upon olfactory detection by conspecifics, 3kPZS initiates a signaling pathway through the hypothalamic-pituitary-gonadal (HPG) axis, modulating hormone levels, influencing neurotransmitter systems, and accelerating sexual maturation. This guide provides a comprehensive overview of the mechanisms of action of 3kPZS, detailed experimental protocols for its study, and quantitative data on its physiological effects, offering a foundational resource for research in fish endocrinology, neurobiology, and chemical ecology.

Introduction to 3-Keto Petromyzonol Sulfate (3kPZS)

This compound sulfate is a steroid-like molecule and a key component of the pheromone plume released by spermiating male sea lampreys.[1] It serves a dual function as both a "releaser" pheromone, eliciting immediate behavioral responses, and a "primer" pheromone, inducing long-term physiological changes.[2] Synthesized in the liver and released from the gills, 3kPZS guides ovulating females to nesting sites and synchronizes reproductive readiness within a population.[3][4] Its high potency, with behavioral effects observed at concentrations as low as 10⁻¹² M, underscores its significance in lamprey life cycles and its potential as a tool for controlling invasive lamprey populations.[5]

Mechanism of Action: The Neuroendocrine Cascade

The physiological effects of 3kPZS are mediated through the central nervous system, beginning with its detection by olfactory sensory neurons. This initial stimulus triggers a cascade that directly influences the master regulator of reproduction, the hypothalamic-pituitary-gonadal (HPG) axis.

Olfactory Detection and Central Processing

Detection of 3kPZS by the olfactory organ leads to the activation of specific neural pathways that converge on the hypothalamus. This input stimulates the synthesis and release of lamprey gonadotropin-releasing hormone (lGnRH), a key neuropeptide that governs the HPG axis. Furthermore, 3kPZS exposure has been shown to modulate the brain's serotonin (B10506) (5-HT) system in a sexually dimorphic manner, suggesting an influence on mood and behavior-gating circuits. In females, 3kPZS increases serotonin in the forebrain while decreasing it in the brainstem, a pattern not observed in males.

Activation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The release of lGnRH into the bloodstream acts on the pituitary gland, which in turn stimulates the gonads. In males, this leads to steroidogenesis in the testes, marked by a significant increase in the synthesis of 15α-hydroxyprogesterone (15α-P). This steroid hormone is crucial for inducing spermatogenesis. The pheromonal signal thus primes the reproductive system of immature lampreys, accelerating their sexual maturation and ensuring reproductive synchrony.

Quantitative Data on Neuroendocrine Effects

Exposure to 3kPZS elicits measurable, sex-dependent changes in steroid hormone levels and gene expression. The following tables summarize key quantitative findings from studies on pre-spawning and sexually immature sea lampreys.

Table 1: Hormonal Response to 3kPZS Exposure

| Sex/Maturity Stage | Hormone | Exposure Details | Result | Reference |

| Preovulatory Females (POF) | Androstenedione (Gonadal) | 4h exposure | Decrease | |

| Preovulatory Females (POF) | Progesterone (Gonadal) | 4h exposure | Increase | |

| Preovulatory Females (POF) | Estradiol (Plasma) | 4h exposure | Increase | |

| Preovulatory Females (POF) | 15α-Hydroxyprogesterone (Plasma & Gonadal) | 4h exposure | Increase | |

| Prespermiating Males (PSM) | 15α-Hydroxyprogesterone (Plasma) | 4h exposure | Depletion | |

| Spermiating Males (SM) | 15α-Hydroxyprogesterone (Plasma) | 4h exposure | Increase | |

| Immature Males & Females | 15α-Hydroxyprogesterone (Plasma) | Not specified | Increase (more pronounced in males) | |

| Males (PSM & SM) | Androstenedione, Progesterone, Estradiol | 4h exposure | No significant effect | |

| Both Sexes | Testosterone (Plasma) | 4h exposure | No change |

Table 2: Neurological and Gene Expression Response to 3kPZS Exposure

| Sex/Maturity Stage | Target | Exposure Details | Result | Reference |

| Adult Females | Serotonin (5-HT) - Forebrain | 2h exposure to 10⁻¹⁰ M 3kPZS | Increase | |

| Adult Females | Serotonin (5-HT) - Brainstem | 2h exposure to 10⁻¹⁰ M 3kPZS | Decrease | |

| Adult Males | Serotonin (5-HT) - Forebrain/Brainstem | 2h exposure to 10⁻¹⁰ M 3kPZS | Not detected / No effect | |

| Immature Animals | lGnRH-I, lGnRH-III, Jun, JNK (Brain Gene Expression) | Not specified | Increase | |

| Immature Animals | lGnRH Peptide (Forebrain) | Not specified | Increase |

Experimental Protocols

Standardized protocols are essential for reproducible research into the effects of 3kPZS. Below are summaries of common methodologies.

Animal Handling and Acclimation

-

Collection and Housing : Adult sea lampreys are typically trapped during their upstream reproductive migration. They are housed in large flow-through tanks with water sourced from natural bodies like Lake Huron, maintained at ambient temperatures (7°C–20°C) and sufficient aeration (>8 mg/L dissolved oxygen).

-

Sex Separation : Males and females are kept in separate tanks to prevent unintended pheromonal exposure.

-

Acclimation : Prior to experimentation, fish are acclimated to laboratory conditions. For behavioral assays in natural streams, tagged females may be acclimated in release cages for at least 2 hours.

Pheromone Exposure Paradigm

-

Stock Solution Preparation : Synthetic 3kPZS is dissolved in a solvent such as methanol (B129727) to create a concentrated stock solution.

-

Working Solution : The stock solution is diluted with water (e.g., reconstituted hard water or river water) to achieve the desired final concentration (e.g., 10⁻¹⁰ M). A vehicle control group (water with methanol only) is always included.

-

Administration : The pheromone can be administered directly to the holding tanks for static exposure or introduced into a natural system using a peristaltic pump for behavioral tracking studies. Exposure durations typically range from 2 to 4 hours for hormonal and neurological studies.

Sample Collection and Analysis

-

Tissue and Blood Collection : Following exposure, fish are anesthetized. Blood is collected via caudal puncture for plasma analysis. Brain, gonad, and liver tissues are dissected, flash-frozen in liquid nitrogen, and stored at -80°C.

-

Hormone Quantification : Steroid hormones are extracted from plasma and gonad homogenates. Quantification is performed using highly sensitive methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which allows for the detection of low-level hormones.

-

Gene Expression Analysis : RNA is extracted from brain tissue. Real-time quantitative polymerase chain reaction (qPCR) is used to measure the expression levels of target genes like lGnRH and its associated signaling molecules (Jun, JNK).

-

Neurotransmitter Analysis : Brain regions (e.g., forebrain, brainstem) are dissected and analyzed for neurotransmitter content using high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.

Conclusion and Future Directions

This compound sulfate is a powerful modulator of the fish neuroendocrine system, acting as a key signal for reproductive timing and success in sea lampreys. Research has clearly established its role in activating the HPG axis, leading to profound changes in steroid hormone profiles, gene expression, and ultimately, physiology and behavior. The detailed mechanisms, particularly the specific receptors and intracellular signaling pathways, remain areas of active investigation. Future research should focus on molecular cloning of the 3kPZS olfactory receptors and further elucidating the sexually dimorphic neural circuits that translate this chemical signal into divergent physiological and behavioral outcomes. Understanding these pathways not only advances our knowledge of vertebrate endocrinology but also enhances the development of pheromone-based technologies for managing invasive species.

References

- 1. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Integrative Neuro-Endocrine Pathways in the Control of Reproduction in Lamprey: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Olfactory Reception of 3-Keto Petromyzonol in Petromyzon marinus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sea lamprey, Petromyzon marinus, a basal vertebrate, possesses a highly sensitive and specific olfactory system that plays a critical role in mediating essential behaviors such as migration and reproduction. A key component of the male sea lamprey's pheromone bouquet is 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a bile acid derivative that attracts ovulating females.[1][2] This technical guide provides an in-depth overview of the molecular and physiological mechanisms underlying the olfactory reception of 3kPZS in Petromyzon marinus. It details the experimental protocols used to characterize this interaction, presents quantitative data on receptor activation and olfactory responses, and illustrates the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of sensory biology, neuroethology, and for professionals engaged in the development of novel pest control strategies targeting this invasive species.

Introduction

The sea lamprey's reliance on chemical communication presents a unique opportunity for the development of targeted control methods. The identification of 3kPZS as a potent sex pheromone has spurred research into its mechanism of action, with the goal of exploiting this knowledge for population control.[1][2] Understanding the intricacies of 3kPZS reception, from the initial binding to a specific receptor to the downstream neuronal signaling and ultimately, the behavioral response, is paramount for the design of effective chemosensory-based control agents. This guide synthesizes the current knowledge on the olfactory reception of 3kPZS in Petromyzon marinus, focusing on the core molecular and physiological aspects.

The Olfactory Receptors for 3-Keto Petromyzonol

Recent studies have successfully identified and deorphanized two highly related odorant receptors, OR320a and OR320b , as the specific receptors for 3kPZS in the sea lamprey.[1] These receptors belong to the G-protein coupled receptor (GPCR) superfamily and are expressed in the olfactory epithelium.

Functional Characterization

The function of OR320a and OR320b was elucidated through heterologous expression in a human embryonic kidney cell line (HEK293) coupled with a cAMP-responsive element (CRE) luciferase reporter gene assay. This system allows for the measurement of receptor activation upon ligand binding, as the downstream signaling cascade leads to the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn drives the expression of the luciferase reporter gene.

Both OR320a and OR320b demonstrated specific responses to C24 5α-bile acids, with 3kPZS being a potent agonist. Interestingly, OR320a consistently exhibited larger responses to 3kPZS and its analogs compared to OR320b. This difference in efficacy has been attributed to a single amino acid residue, Cys-792.56, in the second transmembrane domain of OR320a.

Olfactory Signaling Pathway

The binding of 3kPZS to OR320a and OR320b initiates a canonical olfactory signal transduction cascade. As with other vertebrate olfactory receptors, this process is mediated by a G-protein, likely Gαolf, which is coupled to the receptors.

cAMP-Mediated Signaling

Upon activation by the 3kPZS-bound receptor, the Gαolf subunit stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cAMP. This second messenger then directly binds to and opens cyclic nucleotide-gated (CNG) ion channels, causing a depolarization of the olfactory sensory neuron's membrane. This depolarization generates an action potential that is transmitted to the olfactory bulb for further processing.

Caption: 3kPZS Olfactory Signaling Pathway.

Quantitative Data

The following tables summarize the available quantitative data on the olfactory reception of 3kPZS and its analogs in Petromyzon marinus.

Table 1: Electro-Olfáactogram (EOG) Responses to 3kPZS and Analogs

| Compound | Concentration (M) | Normalized EOG Response (% of L-arginine standard) | Reference |

| This compound sulfate (3kPZS) | 10-13 | Detection Threshold | |

| 3kPZS | 10-6 | ~120% | |

| Petromyzonol sulfate (PZS) | 10-6 | ~120% | |

| 3kPZ | 10-6 | ~60% | |

| PZ | 10-6 | ~50% | |

| PZ-3,24 S | 10-6 | ~110% | |

| PZ-12,24 S | 10-6 | ~100% | |

| PZ-7,24 S | 10-6 | ~80% | |

| PZ-3,7,24 S | 10-6 | ~90% | |

| PZ-3,12,24 S | 10-6 | ~90% | |

| PZ-7,12,24 S | 10-6 | ~85% | |

| 3kPZ-7,12,24 S | 10-6 | ~75% |

Note: EOG responses are highly dependent on experimental conditions and should be interpreted as relative values.

Table 2: Receptor Activation Data (EC50 Values)

| Compound | Receptor | EC50 (M) | Reference |

| This compound sulfate (3kPZS) | OR320a | Data not available | |

| This compound sulfate (3kPZS) | OR320b | Data not available | |

| Petromyzonol sulfate (PZS) | OR320a | Data not available | |

| Petromyzonol sulfate (PZS) | OR320b | Data not available |

Note: Specific EC50 values for the activation of OR320a and OR320b by 3kPZS and its analogs are not yet publicly available and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the olfactory reception of 3kPZS in Petromyzon marinus.

Electro-Olfáactogram (EOG) Recording

EOG is an electrophysiological technique used to measure the summed electrical potential from the olfactory epithelium in response to an odorant stimulus.

Protocol:

-

Animal Preparation: An adult sea lamprey is anesthetized with tricaine (B183219) methanesulfonate (B1217627) (MS-222) and immobilized in a custom-made holder. The gills are continuously perfused with fresh, oxygenated water.

-

Olfactory Epithelium Exposure: The olfactory lamellae are exposed by making a dorsal incision to reveal the olfactory sac.

-

Electrode Placement: A recording electrode, typically a glass capillary filled with saline-agar, is placed on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.

-

Stimulus Delivery: Odorant solutions of known concentrations are delivered to the olfactory epithelium via a computer-controlled olfactometer for a precise duration.

-

Data Acquisition and Analysis: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The peak amplitude of the negative deflection in the EOG response is measured and normalized to the response of a standard odorant (e.g., L-arginine) to allow for comparison across preparations.

Caption: Electro-Olfáactogram (EOG) Experimental Workflow.

Heterologous Expression and Luciferase Reporter Gene Assay

This in vitro assay is used to identify the specific olfactory receptors that respond to a particular odorant.

Protocol:

-

Receptor Cloning and Plasmid Construction: The coding sequences of the candidate olfactory receptors (e.g., OR320a, OR320b) are cloned into a mammalian expression vector. A separate plasmid containing a luciferase reporter gene under the control of a cAMP-responsive element (CRE) is also used.

-

Cell Culture and Transfection: A suitable cell line, such as HEK293, is cultured and then co-transfected with the olfactory receptor expression plasmid and the CRE-luciferase reporter plasmid.

-

Odorant Stimulation: After a period of incubation to allow for receptor expression, the transfected cells are stimulated with various concentrations of the odorant of interest (e.g., 3kPZS).

-

Luciferase Assay: Following stimulation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced and therefore to the level of receptor activation, is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., cells transfected with an empty vector) to determine the fold-change in receptor activity. Dose-response curves are generated to determine the EC50 of the odorant for each receptor.

Caption: Luciferase Reporter Gene Assay Workflow.

Conclusion and Future Directions

The olfactory reception of 3kPZS in Petromyzon marinus is a well-defined process initiated by the binding of this pheromone to the specific olfactory receptors OR320a and OR320b. This interaction triggers a cAMP-mediated signaling cascade, leading to the generation of a neuronal signal that is processed by the brain to elicit a behavioral response. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research in this area.

Future research should focus on obtaining precise EC50 values for the activation of OR320a and OR320b by 3kPZS and a wider range of its analogs. A more detailed characterization of the downstream signaling components beyond cAMP would also provide a more complete picture of the olfactory transduction process. Furthermore, the development of specific antagonists for these receptors could have significant implications for the development of novel and environmentally friendly methods for controlling invasive sea lamprey populations. The information compiled in this technical guide is intended to facilitate these future endeavors and to serve as a valuable resource for the scientific and drug development communities.

References

An In-depth Technical Guide to the Natural Sources and Analogs of 3-Keto Petromyzonol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-keto petromyzonol (B13829), its sulfated analog 3-keto petromyzonol sulfate (B86663) (3kPZS), their natural sources, and synthetic analogs. The document details the biological significance of these compounds, particularly their role as pheromones in the sea lamprey (Petromyzon marinus), and presents key experimental methodologies for their study. All quantitative data are summarized in structured tables, and critical biological and experimental pathways are visualized using diagrams.

Natural Sources and Biological Significance

The primary natural source of this compound and its derivatives is the sea lamprey, an invasive jawless fish in the Laurentian Great Lakes. These compounds are bile acid derivatives that function as potent chemoattractants, playing a crucial role in the lamprey life cycle.

This compound Sulfate (3kPZS) is the most biologically active and well-studied of these compounds. It is the major component of the sex pheromone released by spermiating male sea lamprey to attract ovulating females to their nests for spawning.[1][2][3] The biosynthesis of 3kPZS occurs in the liver, where its precursor, petromyzonol sulfate (PZS), is oxidized.[4][5] The pheromone is then released through the gills of the male lamprey.

Larval sea lamprey also release 3kPZS and PZS, but in a distinct ratio that serves as a migratory pheromone, guiding adult lampreys to suitable spawning streams. The precise ratio of these compounds is critical for eliciting the correct behavioral response.

From a drug development perspective, the specificity and potency of these pheromones and their analogs offer opportunities for developing species-specific control agents for the invasive sea lamprey.

Analogs of this compound

Both natural and synthetic analogs of this compound have been identified and studied to understand structure-activity relationships and to develop agents that can disrupt lamprey reproductive behavior.

Natural Analogs

The most significant natural analog is petromyzonol sulfate (PZS) , the direct biosynthetic precursor to 3kPZS. Other related bile acid derivatives found in sea lamprey include allocholic acid (ACA) and 3-keto-allocholic acid (3kACA) . The ratio of 3kPZS to PZS is a key determinant of the pheromone's function, distinguishing the male sex pheromone from the larval migratory cue.

Synthetic Analogs

Researchers have synthesized a variety of structural analogs of 3kPZS to probe the specific features required for olfactory detection and behavioral responses in sea lamprey. These modifications typically involve altering the functional groups (hydroxyl, ketone, sulfate) at various positions on the steroid nucleus (C3, C7, C12, C24). One notable synthetic analog, petromyzonol tetrasulfate (3sPZS) , has been shown to act as an antagonist, disrupting the attraction of females to the male sex pheromone.

Quantitative Data Summary

The following tables summarize the quantitative data related to the concentration, release rates, and biological activity of this compound sulfate and its key analog, petromyzonol sulfate.

Table 1: Concentrations and Release Rates

| Compound | Source | Matrix | Concentration / Release Rate | Reference |

| This compound Sulfate (3kPZS) | Spermiating Male Sea Lamprey | Water | Behavioral response at 10⁻¹² M | |

| Petromyzonol Sulfate (PZS) | Larval Sea Lamprey | Stream Water | Picomolar concentrations | |

| 3kPZS to PZS Ratio | Male Sex Pheromone | - | ~100:1 | |

| 3kPZS to PZS Ratio | Larval Migratory Cue | - | ~1:10 |

Table 2: Analytical Quantification Limits

| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| This compound Sulfate (3kPZS) & Analogs | LC-MS/MS | 0.1 ng/mL | 0.5 ng/mL | |

| This compound Sulfate (3kPZS) (derivatized) | HPLC-UV | Below 100 ppb | - |

Table 3: Olfactory and Behavioral Response Thresholds

| Compound | Assay | Response Threshold | Reference |

| Petromyzonol Sulfate (PZS) & Allocholic Acid (ACA) | Electro-olfactogram (EOG) | ~10⁻¹² M | |

| This compound Sulfate (3kPZS) | Two-choice Flume Assay | 10⁻¹² M |

Signaling Pathways

This compound sulfate exerts its biological effects through two primary mechanisms: direct chemoattraction via the olfactory system and modulation of the neuroendocrine system.

Olfactory Signaling

Upon binding to specific olfactory receptors in the lamprey's sensory epithelium, 3kPZS triggers a neuronal signaling cascade that results in a behavioral response, namely the upstream swimming of ovulating females towards the pheromone source. The specificity of this response is highlighted by the different behavioral outcomes elicited by varying ratios of 3kPZS and PZS.

Neuroendocrine Signaling

3kPZS also acts as a primer pheromone, influencing the hypothalamic-pituitary-gonadal (HPG) axis. It has been shown to modulate the synthesis and release of gonadotropin-releasing hormone (GnRH), which in turn regulates reproductive physiology and readiness.

Figure 1. 3kPZS-mediated GnRH signaling pathway in sea lamprey.

Experimental Protocols

This section details the key experimental methodologies used for the isolation, quantification, and bioactivity assessment of this compound and its analogs.

Bioassay-Guided Fractionation for Pheromone Isolation

This protocol outlines the general procedure for isolating and identifying pheromones from sea lamprey conditioned water.

-

Collection of Conditioned Water: House spermiating male or larval sea lamprey in tanks with a continuous flow of water. Collect the outflow, which now contains the released pheromones.

-

Extraction and Concentration: Pass the conditioned water through a solid-phase extraction (SPE) column (e.g., Amberlite XAD resins) to adsorb the organic compounds, including the pheromones. Elute the adsorbed compounds with an organic solvent (e.g., methanol (B129727) or ethanol).

-

Chromatographic Fractionation: Subject the crude extract to successive rounds of chromatography (e.g., liquid chromatography over silica (B1680970) gel, followed by high-performance liquid chromatography - HPLC) to separate the components into fractions.

-

Bioactivity Screening (EOG and Behavioral Assays): Screen each fraction for biological activity using electro-olfactogram (EOG) recordings to identify fractions that elicit an olfactory response, and two-choice flume assays to identify fractions that induce a behavioral response.

-

Iterative Fractionation and Screening: Repeat steps 3 and 4 on the active fractions to further purify the active components.

-

Structure Elucidation: Determine the chemical structure of the pure, active compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. A practical method for obtaining useful quantities of pheromones from sea lamprey and other fishes for identification and control [pubs.usgs.gov]

- 3. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Ecological Significance of 3-Keto Petromyzonol Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ecological significance of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a pivotal pheromone in the life cycle of the sea lamprey (Petromyzon marinus). Synthesized and released by both larval and mature male lampreys, 3kPZS serves as a potent chemical cue that governs critical behaviors such as upstream migration and mate selection. This document details the multifaceted roles of 3kPZS, presenting quantitative data on its release and efficacy, outlining key experimental protocols for its study, and visualizing the complex signaling pathways it initiates. Understanding the intricate functions of this pheromone offers significant potential for the development of novel and targeted strategies for the control of invasive sea lamprey populations, as well as providing a valuable model for vertebrate chemical communication and neuroendocrine regulation.

Introduction

The sea lamprey, a jawless vertebrate with a complex, multi-stage life cycle, relies heavily on its acute sense of smell for survival and reproduction.[1] Central to its chemical communication system is 3-keto petromyzonol sulfate (3kPZS), a bile acid derivative that functions as a powerful pheromone.[2] This molecule plays a dual role, acting as a migratory pheromone released by larvae to guide adults to suitable spawning habitats, and as a sex pheromone released by spermiating males to attract ovulating females.[1] The ecological importance of 3kPZS is underscored by its ability to elicit profound behavioral and physiological responses at remarkably low concentrations.[3] This guide will delve into the quantitative aspects of 3kPZS release and its effects, provide detailed methodologies for its investigation, and illustrate the underlying biological pathways.

Quantitative Data on this compound Sulfate

The biological activity of 3kPZS is highly concentration-dependent. The following tables summarize key quantitative data related to its release, electrophysiological detection, and behavioral impact on sea lampreys.

Table 1: Release Rates of this compound Sulfate (3kPZS)

| Source Organism and Stage | Release Rate | Method of Quantification | Reference |

| Mature Male Sea Lamprey | ~0.5 mg/hour | Not specified | [2] |

| Mature Male Sea Lamprey | Varies with body mass (ng g⁻¹ h⁻¹) | Water conditioning and analysis |

Table 2: Electrophysiological and Behavioral Responses to this compound Sulfate (3kPZS)

| Response Type | Life Stage | Concentration | Effect | Reference |

| Electro-olfactogram (EOG) | Migratory Adult | ~10⁻¹² M | Detection threshold | |

| Behavioral (Upstream Movement) | Ovulated Female | 10⁻¹⁴ M - 10⁻¹⁰ M | Attraction and upstream movement | |

| Behavioral (Nest Entry) | Ovulated Female | 10⁻¹² M | Attraction to source | |

| Behavioral (Trap Entry) | Ovulated Female | 10⁻¹⁴ M - 10⁻¹⁰ M | ~50% capture rate in baited traps |

Experimental Protocols

The study of 3kPZS and its effects on sea lamprey behavior and physiology involves a variety of specialized techniques. Below are detailed protocols for key experimental procedures.

Pheromone Extraction and Quantification

Objective: To extract and quantify 3kPZS from water conditioned by sea lampreys.

Protocol: Solid-Phase Extraction (SPE) and HPLC-MS/MS

-

Water Collection: House sea lampreys (larvae or mature males) in a known volume of water for a specified period.

-

Sample Preparation: Spike a 100 mL water sample with a deuterated internal standard of 3kPZS.

-

Solid-Phase Extraction:

-

Use a commercially available SPE cartridge (e.g., Amberlite XAD7HP).

-

Condition the cartridge with methanol (B129727) followed by deionized water.

-

Pass the water sample through the cartridge to adsorb the pheromones.

-

Wash the cartridge with deionized water to remove impurities.

-

Elute the bound pheromones with methanol.

-

-

Quantification by HPLC-MS/MS:

-

Concentrate the eluate under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase.

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Separate 3kPZS using a reverse-phase C18 column with a water-methanol gradient.

-

Detect and quantify 3kPZS and its internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Electro-olfactogram (EOG) Recording

Objective: To measure the electrical response of the olfactory epithelium to 3kPZS.

Protocol:

-

Animal Preparation: Anesthetize an adult sea lamprey and secure it in a stereotaxic apparatus.

-

Electrode Placement: Place a recording electrode on the surface of the olfactory epithelium and a reference electrode on the nearby skin.

-

Stimulus Delivery: Deliver a constant flow of charcoal-filtered water over the olfactory epithelium.

-

Data Acquisition: Introduce a pulse of 3kPZS solution of known concentration into the water flow and record the resulting change in electrical potential using a differential amplifier and data acquisition system.

-

Data Analysis: Measure the amplitude of the negative voltage deflection as the EOG response.

Two-Choice Flume Behavioral Assay

Objective: To assess the preference or avoidance behavior of sea lampreys in response to 3kPZS.

Protocol:

-

Apparatus: Use a two-choice flume with a central release chamber and two parallel arms.

-

Water Flow: Maintain a constant, laminar flow of water through both arms of the flume.

-

Acclimation: Place an individual lamprey in the release chamber and allow it to acclimate for a set period.

-

Stimulus Introduction: Introduce a solution of 3kPZS into one arm of the flume (the treatment arm) and a control solution (water) into the other arm.

-

Observation: Release the lamprey and record the amount of time it spends in each arm of the flume over a defined observation period.

-

Data Analysis: Calculate a preference index based on the proportion of time spent in the treatment arm versus the control arm.

In-Stream Bioassay

Objective: To evaluate the behavioral response of sea lampreys to 3kPZS in a natural stream environment.

Protocol:

-

Study Site Selection: Choose a section of a stream with suitable habitat for sea lampreys.

-

Pheromone Application: Release a solution of 3kPZS at a constant rate from a point source to create a pheromone plume.

-

Animal Release: Release tagged (e.g., with visual or acoustic tags) ovulating female sea lampreys downstream of the pheromone source.

-

Tracking: Monitor the upstream movement and location of the tagged lampreys using visual observation or remote tracking technologies.

-

Data Analysis: Analyze the tracks of the lampreys to determine if they successfully locate the pheromone source and exhibit searching or nesting behaviors.

Signaling Pathways and Biological Relationships

The detection of 3kPZS by the sea lamprey's olfactory system initiates a cascade of events that ultimately lead to behavioral and physiological changes. The following diagrams, generated using the DOT language, illustrate these complex pathways.

Biosynthesis of this compound Sulfate

The synthesis of 3kPZS is a multi-step process that is believed to occur primarily in the liver. While the complete pathway is still under investigation, it is understood to involve the conversion of petromyzonol sulfate (PZS).

Figure 1. Proposed biosynthetic pathway of this compound sulfate (3kPZS).

Olfactory Signaling Pathway of this compound Sulfate

The detection of 3kPZS by olfactory sensory neurons is thought to follow a G-protein coupled receptor (GPCR) signaling cascade, a common mechanism in vertebrate olfaction.

Figure 2. Hypothesized olfactory signal transduction cascade for 3kPZS.

Neuroendocrine Regulation by this compound Sulfate

Exposure to 3kPZS can prime the reproductive system of immature sea lampreys by influencing the hypothalamic-pituitary-gonadal (HPG) axis.

Figure 3. Neuroendocrine priming effect of 3kPZS on the HPG axis.

Conclusion

The release of this compound sulfate by sea lampreys represents a sophisticated and highly efficient mechanism of chemical communication that is integral to the species' reproductive success. Its dual function as both a migratory and a sex pheromone highlights its ecological significance. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the nuanced roles of 3kPZS and other pheromones in vertebrate biology. A deeper understanding of these chemical cues and their signaling pathways not only advances our knowledge of sensory biology and neuroendocrinology but also holds immense promise for the development of environmentally benign and species-specific methods for the control of invasive sea lamprey populations, thereby aiding in the restoration of native fish stocks in the Great Lakes and other affected ecosystems. Further investigation into the precise enzymatic steps of 3kPZS biosynthesis and the specific downstream effectors in its olfactory signaling cascade will be crucial for fully harnessing its potential in management strategies and for expanding our fundamental understanding of pheromonal communication.

References

- 1. Quantification of a sea lamprey (Petromyzon marinus) pheromone antagonist in river water using ion pairing solid phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Trajectory of a Pheromonal Dialogue: A Technical Guide to 3-Keto Petromyzonol Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sea lamprey (Petromyzon marinus), a basal vertebrate, utilizes a sophisticated chemical communication system for migration and reproduction, centered around the bile acid-derived pheromone, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS). This document provides an in-depth technical exploration of the evolutionary context, molecular mechanisms, and experimental investigation of 3kPZS signaling. Initially a metabolic byproduct from larvae used by adults as a migratory cue to locate suitable spawning habitats, 3kPZS has been co-opted by sexually mature males as a potent sex pheromone to attract ovulating females. This "sensory trap" model of pheromone evolution is supported by quantitative physiological and behavioral data, and the elucidation of specific olfactory receptors. This guide summarizes key quantitative data, details experimental protocols, and provides visual representations of the signaling pathways and experimental workflows, offering a comprehensive resource for researchers in chemical ecology, neurobiology, and for professionals exploring novel pest management strategies.

Evolutionary Context: From Larval Cue to Mating Signal

The signaling pathway of 3-keto petromyzonol sulfate (3kPZS) in the sea lamprey is a compelling example of evolutionary co-option, where a molecule with an initial function is repurposed for a new role in chemical communication.

1.1. The Sensory Trap Hypothesis

The prevailing theory for the evolution of 3kPZS as a sex pheromone is the "sensory trap" or "sensory exploitation" hypothesis. This model posits that males evolved to produce a signal that exploits a pre-existing sensory bias in females. In the case of the sea lamprey, migrating adults of both sexes exhibit a positive chemotaxis towards water conditioned by conspecific larvae. This attraction is guided by a blend of bile acids, including 3kPZS, which are metabolic byproducts excreted by the larvae.[1][2] This cue serves as an indicator of suitable upstream spawning grounds, as the presence of healthy larvae signifies a hospitable environment for offspring.

Sexually mature males, who cease feeding and have a degenerate digestive system, have evolved to synthesize and release large quantities of 3kPZS from their gills.[2][3] This high concentration of a pre-existing attractive cue effectively "traps" the sensory system of ovulating females, luring them to the males' nests for spawning.[1]

1.2. The Role of Petromyzonol Sulfate (PZS) in Signal Discrimination

A critical aspect of this communication system is the ability of ovulating females to distinguish between the larval cue and the male pheromone to avoid misdirected mating efforts towards larvae. This discrimination is achieved through the relative concentrations of 3kPZS and its metabolic precursor, petromyzonol sulfate (PZS). Larval excretions have a high PZS to 3kPZS ratio, while spermiating males release a mixture rich in 3kPZS with very little PZS. PZS has been shown to act as a behavioral antagonist to 3kPZS in spawning-phase females, thus allowing them to differentiate between the two signals.

The Molecular Machinery of 3kPZS Detection

2.1. Biosynthesis of 3kPZS

This compound sulfate is a C24 bile acid derivative, synthesized in the liver of sexually mature male sea lampreys. While the complete enzymatic pathway is not fully elucidated, it is known that its production is significantly upregulated in spermiating males, indicating a role for sexual selection in driving the evolution of the biosynthetic machinery. The biosynthesis involves the modification of cholesterol, a common precursor for all steroid hormones and bile acids. The presence of enzymes like cholesterol 7α-hydroxylase (cyp7a1) in lampreys suggests a conserved initial step in bile acid synthesis. The conversion of PZS to 3kPZS involves an oxidation step at the C3 position.

2.2. Olfactory Receptors

The detection of 3kPZS is mediated by specific G-protein coupled receptors (GPCRs) in the olfactory epithelium of the sea lamprey. Two highly related odorant receptors, OR320a and OR320b , have been identified and functionally characterized as receptors for 3kPZS and other C24 5α-bile acids. These receptors are expressed in olfactory sensory neurons and initiate the signaling cascade upon binding to 3kPZS.

2.3. Downstream Signaling Pathway

Upon ligand binding, OR320a and OR320b are presumed to undergo a conformational change, leading to the activation of a heterotrimeric G-protein, likely the olfactory-specific G-protein, Gα_olf. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb and subsequently to higher brain centers, ultimately leading to a behavioral response.

Quantitative Data

The following tables summarize the key quantitative data from electrophysiological and behavioral studies on 3kPZS signaling in the sea lamprey.

Table 1: Electrophysiological Responses to 3kPZS and Related Compounds

| Compound | Assay Type | Detection Threshold (M) | Relative Response | Reference |

| This compound sulfate (3kPZS) | EOG | 10-10 | High | |

| Petromyzonol sulfate (PZS) | EOG | 10-12 | High | |

| Allocholic acid (ACA) | EOG | 10-12 | High | |

| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) | EOG | 10-7 | Moderate |

EOG: Electro-olfactogram

Table 2: Behavioral Responses to 3kPZS

| Life Stage of Responder | Stimulus | Concentration (M) | Behavioral Response | Assay Type | Reference |

| Ovulating Female | 3kPZS | 10-12 | Attraction, upstream movement | Natural Stream | |

| Ovulating Female | 3kPZS | 5 x 10-13 | Attraction | Two-choice flume | |

| Migrating Adults (Male & Female) | Larval Conditioned Water (contains 3kPZS) | - | Attraction | Maze |

Experimental Protocols

4.1. Electro-olfactogram (EOG) Recording

This protocol is adapted from Siefkes & Li (2004) and Li et al. (2013).

-

Animal Preparation: An adult sea lamprey is anesthetized with tricaine (B183219) methanesulfonate (B1217627) (MS-222). The lamprey is then secured in a V-shaped trough and its gills are continuously irrigated with aerated, chilled water containing a low dose of anesthetic.

-

Electrode Placement: The olfactory lamellae are exposed by making a dorsal incision. A recording glass microelectrode filled with saline-agar is placed on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.

-

Odorant Delivery: Test compounds are dissolved in charcoal-filtered water and delivered to the olfactory epithelium via a computer-controlled solenoid valve system for a precise duration (e.g., 4 seconds).

-

Data Acquisition: The differential voltage between the recording and reference electrodes is amplified, filtered, and recorded using a data acquisition system. The peak amplitude of the negative voltage deflection is measured as the EOG response.

-

Standardization: Responses are typically normalized to a standard odorant, such as L-arginine at 10-5 M, to allow for comparison across preparations.

4.2. Two-Choice Maze Behavioral Assay

This protocol is based on the methods described by Johnson et al. (2009) and Siefkes et al. (2005).

-

Apparatus: A two-choice maze (flume) is constructed with a central release point and two side channels. Water flows continuously and equally down each channel.

-

Animal Acclimation: An ovulating female sea lamprey is placed in the release area and allowed to acclimate for a set period.

-

Odorant Application: A stock solution of the test compound (e.g., 3kPZS) is introduced into one of the side channels via a peristaltic pump to achieve the desired final concentration. The other channel receives a control solution (water).

-

Behavioral Observation: The movement of the lamprey is recorded for a defined period. The time spent in each channel and the number of entries into each channel are quantified.

-

Data Analysis: A preference index is calculated to determine if the lamprey shows a significant attraction or avoidance of the odorant-treated channel compared to the control channel.

4.3. Heterologous Expression and Receptor Activation Assay

This protocol is a generalized representation based on the study by Zhang et al. (2020) which identified OR320a and OR320b.

-

Receptor Cloning and Expression: The coding sequences for OR320a and OR320b are cloned into a mammalian expression vector. The vectors are then transfected into a host cell line (e.g., HEK293) that also expresses a promiscuous G-protein (e.g., Gα15/16) and a reporter gene, such as luciferase under the control of a cyclic AMP response element (CRE).

-

Ligand Stimulation: The transfected cells are incubated with various concentrations of 3kPZS and its analogs.

-

Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the level of cAMP produced, which in turn reflects the degree of receptor activation. Dose-response curves are generated to determine the potency (e.g., EC50) and efficacy of each ligand.

Implications for Drug and Pest Control Development

The detailed understanding of the 3kPZS signaling pathway offers novel avenues for the control of the invasive sea lamprey populations in the Great Lakes. By targeting specific molecular components of this pathway, it is possible to develop environmentally benign and highly specific control methods.

-

Pheromone Antagonists: Designing molecules that bind to OR320a and OR320b but do not activate them could block the perception of the male pheromone, thus disrupting mating. The natural antagonist, PZS, provides a template for such development.

-

Biosynthesis Inhibitors: Developing specific inhibitors for the enzymes involved in the final steps of 3kPZS synthesis in males could reduce or eliminate their ability to attract females.

-

Pheromone-baited Traps: The use of synthetic 3kPZS as a lure in traps has already proven effective in capturing migrating and spawning-phase lampreys.

Conclusion

The this compound signaling system in the sea lamprey represents a remarkable evolutionary narrative, from a simple metabolic byproduct to a key driver of reproductive success. The elucidation of its molecular and neurobiological underpinnings not only provides fundamental insights into the evolution of chemical communication in vertebrates but also presents tangible opportunities for the development of targeted and sustainable pest management strategies. Further research into the precise enzymatic steps of 3kPZS biosynthesis and the downstream neural processing of the pheromonal signal will undoubtedly continue to enrich our understanding of this fascinating biological system.

References

- 1. Evolution of vertebrate steroid receptors from an ancestral estrogen receptor by ligand exploitation and serial genome expansions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two highly related odorant receptors specifically detect α-bile acid pheromones in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of 3-ketopetromyzonol sulfate (3kPZS) in Water Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-ketopetromyzonol sulfate (B86663) (3kPZS), or 7α,12α,24-trihydroxy-5a-cholan-3-one-24-sulfate, is a potent mating pheromone released by male sea lampreys (Petromyzon marinus)[1][2]. Its detection and quantification in natural waters are crucial for monitoring invasive sea lamprey populations, assessing the efficacy of pheromone-based control strategies, and understanding their chemical ecology[1][2][3]. This document provides a detailed protocol for the quantification of 3kPZS in water samples using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology described herein is based on established and validated procedures, ensuring high accuracy and precision for environmental monitoring.

Experimental Workflow

The overall experimental workflow for the quantification of 3kPZS in water samples is depicted below. It involves sample collection, the addition of an internal standard, solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS analysis and data processing.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and findings from published methods for the quantification of 3kPZS in water samples.

Table 1: Method Performance and Validation Parameters

| Parameter | Value | Reference |

| Limit of Detection (LOD) | < 0.1 ng/L (210 fM) | |

| Limit of Quantification (LOQ) | 0.5 ng/mL | |

| Linearity Range | 10 - 1000 ng/mL | |

| Recovery Rate | Up to 90% | |

| Intraday Precision (CV) | 0.3 - 11.6% | |

| Interday Precision (CV) | 4.8 - 9.8% |

Table 2: 3kPZS Concentrations in Environmental Water Samples

| Location | Concentration Range (ng/L) | Reference |

| Tributaries to the Laurentian Great Lakes (infested segments) | 0.15 - 2.85 | |

| Tributaries to the Laurentian Great Lakes (uninfested segments) | Not Detectable |

Detailed Experimental Protocols

Materials and Reagents

-

3kPZS analytical standard

-

Deuterated 3kPZS ([²H₅]3kPZS) internal standard (IS)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Triethylamine (B128534) (for ion-pairing, if required)

-

Ammonium (B1175870) acetate

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation-exchange and reversed-phase

-

125 mL plastic bottles for sample collection

-

Glass vials for LC-MS/MS analysis

Sample Collection and Preservation

-

Rinse a 125 mL plastic bottle and its cap ten times with the river water to be sampled at the collection site.

-

Collect 100 mL of river water from the middle of the water column.

-

Immediately spike the water sample with a known amount of [²H₅]3kPZS internal standard to accurately quantify the analyte of interest.

-